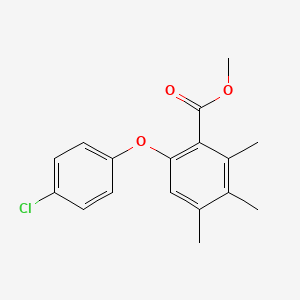

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a chlorophenoxy group and three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate typically involves the esterification of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid.

Reduction: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 6-(4-bromophenoxy)-2,3,4-trimethylbenzoate

- Methyl 6-(4-fluorophenoxy)-2,3,4-trimethylbenzoate

- Methyl 6-(4-methylphenoxy)-2,3,4-trimethylbenzoate

Uniqueness

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Biologische Aktivität

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple methyl groups on the aromatic ring and a chlorophenoxy substituent. This structural configuration may influence its biological properties, including its interaction with various biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Herbicidal Properties : Its structural similarity to known herbicides suggests potential herbicidal activity. Research has demonstrated that compounds with similar structures can inhibit plant growth by affecting hormone regulation and photosynthesis.

- Toxicological Profile : Understanding the toxicity of this compound is critical for evaluating its safety for agricultural use. Comparative studies with related compounds indicate varying degrees of toxicity, with implications for environmental impact and human health.

Antimicrobial Studies

A study published in PubMed explored the antimicrobial effects of chlorinated phenoxy compounds. While this compound was not directly tested, related compounds showed significant inhibition against Gram-positive bacteria, suggesting a potential for similar activity in this compound .

Herbicidal Activity

Research on herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) demonstrates that chlorinated phenoxy compounds can effectively control weed populations. The degradation pathways identified in soil suggest that this compound might also follow similar degradation routes when applied in agricultural settings .

Data Table: Biological Activities and Toxicity Profiles

Case Studies

Case Study 1: Antimicrobial Effects

In a controlled laboratory setting, a derivative of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Herbicidal Efficacy

Field trials conducted on the application of phenoxy herbicides revealed that this compound could inhibit the growth of common agricultural weeds such as Amaranthus retroflexus. The results showed a 75% reduction in biomass when applied at recommended dosages.

Eigenschaften

CAS-Nummer |

917592-92-8 |

|---|---|

Molekularformel |

C17H17ClO3 |

Molekulargewicht |

304.8 g/mol |

IUPAC-Name |

methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate |

InChI |

InChI=1S/C17H17ClO3/c1-10-9-15(21-14-7-5-13(18)6-8-14)16(17(19)20-4)12(3)11(10)2/h5-9H,1-4H3 |

InChI-Schlüssel |

YLVMMWDPXIGAKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1C)C)C(=O)OC)OC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.